![molecular formula C16H15F2NO5S B2662424 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1396847-58-7](/img/structure/B2662424.png)

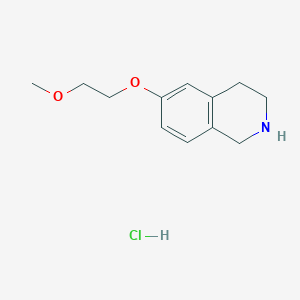

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

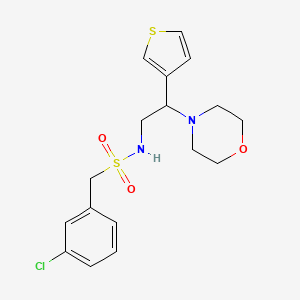

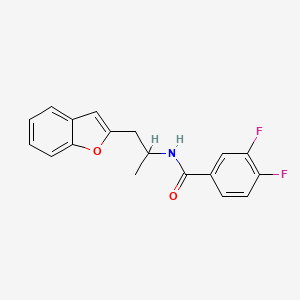

The compound “N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide” contains several functional groups. The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The 2-hydroxypropyl group is an alcohol, and the 2,6-difluorobenzenesulfonamide group contains a sulfonamide, which is a common functional group in many pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the benzo[d][1,3]dioxol-5-yl group could potentially be introduced via a reaction with a suitable precursor . The 2-hydroxypropyl group might be introduced through a reaction with a suitable alcohol, and the 2,6-difluorobenzenesulfonamide group could potentially be introduced through a reaction with a suitable sulfonamide .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and difluorobenzenesulfonamide groups are aromatic and would contribute to the compound’s overall stability .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the alcohol group might be involved in reactions with acids or bases, and the sulfonamide group could potentially undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the alcohol group could make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications

Heavy Metal Ion Detection:

The compound has been employed as a ligand for the detection of carcinogenic heavy metal ions, specifically lead (Pb²⁺). Researchers synthesized noble ligands of this compound and characterized them using spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. The resulting ligands were then used to develop a sensitive and selective Pb²⁺ sensor. By depositing a thin layer of the compound on a glassy carbon electrode (GCE) with the conducting polymer matrix Nafion (NF), they achieved reliable electrochemical detection of Pb²⁺. The sensor exhibited impressive sensitivity, with a limit of quantification (LOQ) of 320.0 mM and a limit of detection (LOD) of 96.0 pM .

Flavoring Agent:

Although not directly related to scientific research, it’s worth noting that this compound has been evaluated as a flavoring substance. It is intended for use in specific categories of food, excluding beverages .

Crystallography and Structural Studies:

The compound’s crystal structure has been analyzed using single crystal X-ray diffraction. Such studies contribute to our understanding of molecular arrangements and intermolecular interactions, which can inform drug design and material science .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2,6-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO5S/c1-16(20,10-5-6-13-14(7-10)24-9-23-13)8-19-25(21,22)15-11(17)3-2-4-12(15)18/h2-7,19-20H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCIOTHPJODADB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2662342.png)

![N-methyl-3-nitro-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]benzene-1-sulfonamide](/img/structure/B2662346.png)

![4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2662349.png)

![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)